2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid
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Overview
Description
2-Benzyl-2-azaspiro[44]nonane-7-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a benzyl group and an azaspiro nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves the reaction of benzylamine with cyclopentanone to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and exert therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2,7-diazaspiro[4.4]nonane: Similar in structure but with an additional nitrogen atom in the ring.
2-Benzyl-2-oxa-7-azaspiro[4.4]nonane: Contains an oxygen atom in place of one of the carbon atoms in the ring.
Uniqueness
2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
2-benzyl-2-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C16H21NO2/c18-15(19)14-6-7-16(10-14)8-9-17(12-16)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,19) |
InChI Key |
HXLUGPVMABHWEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3)CC1C(=O)O |
Origin of Product |
United States |
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